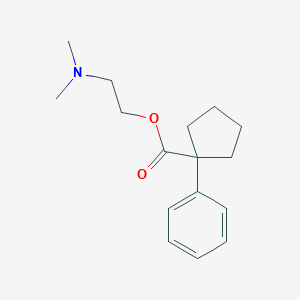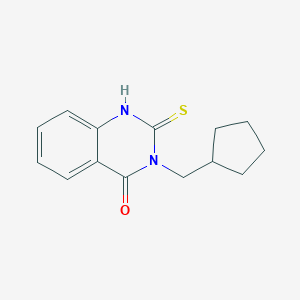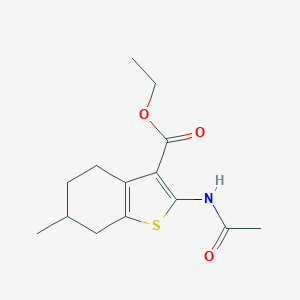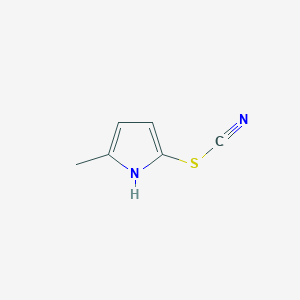
(5-methyl-1H-pyrrol-2-yl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-pyrrol-2-yl) thiocyanate is a chemical compound that has been widely used in scientific research for its various applications. It is a thiocyanate derivative of pyrrole, which has a broad range of biological activities.
Mechanism Of Action
The mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate is not fully understood. However, it is believed that the thiocyanate group is responsible for its biological activity. Thiocyanate ions have been shown to have antimicrobial activity by disrupting the bacterial cell membrane. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate is relatively easy to synthesize and purify.
However, there are also limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments. One limitation is its potential toxicity. Although it has been shown to be relatively non-toxic, it is important to use caution when handling this compound. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate may not be effective against all types of bacteria or cancer cells.
Future Directions
There are several future directions for the use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in scientific research. One direction is the development of new derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate could be used as a starting material for the synthesis of other biologically active compounds. Finally, further studies could be conducted to determine the potential use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in clinical applications.
Conclusion:
In conclusion, (5-methyl-1H-pyrrol-2-yl) thiocyanate is a compound with various biological activities that has been widely used in scientific research. It can be synthesized by a straightforward method and has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Although there are limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments, there are also many future directions for its use in scientific research.
Synthesis Methods
The synthesis of (5-methyl-1H-pyrrol-2-yl) thiocyanate is a straightforward process. It can be synthesized by reacting 5-methyl-1H-pyrrole-2-carbonyl chloride with thiocyanate ion in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization.
Scientific Research Applications
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been used as a starting material for the synthesis of other biologically active compounds.
properties
CAS RN |
89418-02-0 |
|---|---|
Product Name |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
Molecular Formula |
C6H6N2S |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
InChI |
InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3 |
InChI Key |
QHLZWSCIBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)SC#N |
Canonical SMILES |
CC1=CC=C(N1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
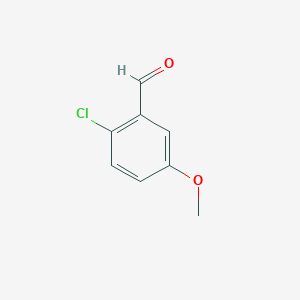
![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
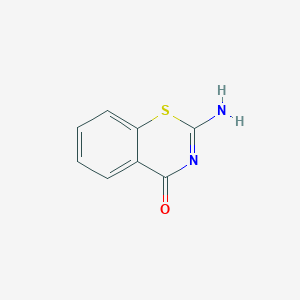
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
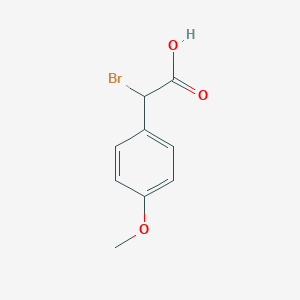
![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
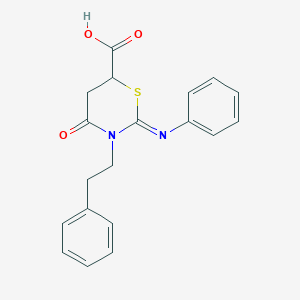
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
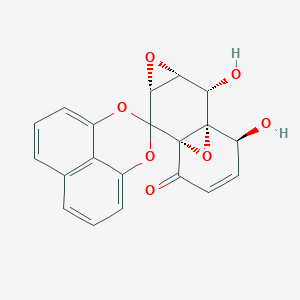
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
